molecular formula C10H12F3N B13959717 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine

1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine

Cat. No.: B13959717
M. Wt: 203.20 g/mol
InChI Key: JJAYBPDEPIGEII-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C10H12F3N This compound is characterized by the presence of trifluoromethyl and methylbenzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine typically involves the reaction of 4-methylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with nucleophiles.

Scientific Research Applications

1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
  • 1,1,1-trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine
  • 1,1,1-trifluoro-N-methyl-N-(4-fluorobenzyl)methanamine

Uniqueness

1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C10H12F3N/c1-8-3-5-9(6-4-8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3

InChI Key

JJAYBPDEPIGEII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(F)(F)F

Origin of Product

United States

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